N-Acetyl-D-methionine

Description

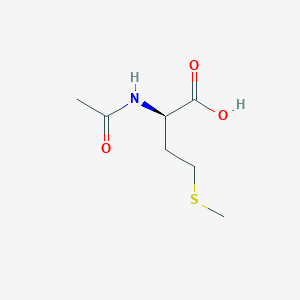

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYPXLNMDZIRQH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030786 | |

| Record name | N-Acetyl-D-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1509-92-8 | |

| Record name | N-Acetyl-D-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1509-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylmethionine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001509928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-D-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLMETHIONINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14D624N0TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Metabolic Fate of N Acetyl D Methionine

In Vivo Metabolic Conversion and Excretion Profiles

The fate of N-Acetyl-D-methionine within a biological system is distinct from its L-isomer counterpart, primarily due to the stereospecificity of metabolic enzymes.

Studies comparing the metabolism of N-acetylated derivatives of D- and L-methionine with L-methionine have elucidated significant differences in their biological processing. While N-acetyl-L-methionine is considered metabolically and nutritionally equivalent to L-methionine, the D-form follows a different path. nih.govtargetmol.com The conversion of D-methionine to L-methionine is a necessary step for its utilization in protein synthesis, a process that occurs mainly in the liver and kidneys. chemunique.co.za However, the utilization of D-methionine by humans is generally less efficient than that of L-methionine, which can be observed in urinary excretion patterns. chemicalbook.com In contrast to N-acetyl-L-methionine which is readily utilized, the D-isomer's acetyl group hinders its immediate conversion and use. nih.gov

The disposition of the acetate (B1210297) group from this compound is a key aspect of its metabolic profile. Research involving radiolabeled compounds has shown that the acetate moiety of N-[1-¹⁴C]acetyl-D-methionine is not readily metabolized to ¹⁴CO₂. nih.gov This is in stark contrast to N-[1-¹⁴C]acetyl-L-methionine, which yields an amount of ¹⁴CO₂ comparable to sodium [1-¹⁴C]acetate over a 24-hour period, indicating its efficient cleavage and entry into the body's acetate pool for central carbon metabolism. nih.govnih.gov The resistance of the D-isomer's acetyl group to cleavage suggests that this compound is largely excreted intact or metabolized through alternative, less direct pathways.

Following the administration of sulfur-35 (³⁵S) labeled compounds, the distribution of sulfur isotopes provides insight into the metabolic fate of methionine isomers. The tissue distribution of ³⁵S from labeled N-acetyl-L-methionine is similar to that of L-methionine. nih.gov After 168 hours, approximately 30% of the ³⁵S from both N-acetyl-L-methionine and L-methionine is found in the urine and feces. nih.gov The sulfur from these L-forms is incorporated into various tissues and proteins. nih.govnih.gov While direct studies on the sulfur isotope distribution from this compound are less detailed, its inefficient deacetylation and conversion to the L-form imply a significantly lower rate of sulfur incorporation into proteins and tissues compared to the L-isomers. nih.govchemunique.co.za

Enzymatic Biotransformation and Deacetylation Processes

The enzymatic landscape for this compound is characterized by high stereospecificity, with specific enzymes governing its hydrolysis and racemization.

Aminoacylase (B1246476) 1 (ACY1) is a key enzyme that catalyzes the hydrolysis of N-acetylated amino acids to yield a free amino acid and acetate. dss.go.th However, this enzyme exhibits strong stereospecificity for the L-isomer. dss.go.th Studies have consistently shown that Aminoacylase 1 has little to no activity on N-acetyl-D-amino acids. tandfonline.com For instance, aminoacylase from the archaeon Pyrococcus furiosus was found to hydrolyze N-acetyl-l-methionine but not this compound, confirming its stereospecificity. nih.gov This enzymatic specificity is a primary reason why this compound is not readily metabolized in the same manner as its L-counterpart.

While deacetylation by Aminoacylase 1 is inefficient, other enzymes can act on this compound.

N-Acylamino Acid Racemases: These enzymes catalyze the interconversion of D- and L-isomers of N-acylamino acids. tandfonline.com An N-acylamino acid racemase from the actinomycete Amycolatopsis sp. TS-1-60 has been shown to catalyze the racemization of this compound to N-acetyl-L-methionine. nih.gov This conversion is a critical step, as the resulting N-acetyl-L-methionine can then be hydrolyzed by L-specific aminoacylases. tandfonline.com The activity of these racemases makes the total conversion of racemic N-acetyl-DL-methionine into L-methionine possible. tandfonline.com Another racemase from Amycolatopsis orientalis also demonstrates activity on this compound. nih.gov

Amidohydrolases: This is a broad class of enzymes that cleave amide bonds. While the highly specific Aminoacylase 1 is largely inactive towards this compound, other microbial amidohydrolases may exhibit some activity. For example, studies on aminoacylase from Aspergillus oryzae have examined the kinetics of N-acetyl-D,L-methionine hydrolysis. nih.gov The presence of N-acyl-D-amino acid amidohydrolases in some organisms allows for the direct deacetylation of the D-isomer, though this is less common than the racemase/L-acylase pathway. researchgate.net

Data Tables

Table 1: Kinetic Parameters of Racemases for N-Acetyl-Methionine Isomers

| Enzyme Source | Substrate | Apparent Km (mM) |

| Amycolatopsis sp. TS-1-60 | This compound | 11.3 |

| Amycolatopsis sp. TS-1-60 | N-acetyl-L-methionine | 18.5 |

This table presents the apparent Michaelis constant (Km), which indicates the substrate concentration at which the enzyme reaction rate is half of the maximum. A lower Km value generally reflects a higher affinity of the enzyme for the substrate. nih.gov

Influence on the Methionine Cycle and Interconnected Metabolic Networks

The metabolic significance of this compound is intrinsically linked to its conversion into metabolically active forms. Unlike its L-isomer, this compound is not directly utilized in core metabolic pathways. Its entry into the methionine cycle and associated networks is contingent upon a series of enzymatic modifications. The acetate moiety of this compound is not readily metabolized, indicating that de-acetylation is a primary and potentially rate-limiting step for its further use. nih.gov The primary metabolic challenge is twofold: the removal of the N-acetyl group and the conversion of the D-stereoisomer to the biologically preferred L-stereoisomer. This indirect route of metabolism dictates its influence on critical pathways such as transsulfuration, S-adenosylmethionine (SAM) synthesis, and polyamine production.

The transsulfuration pathway is a vital metabolic route that converts homocysteine, derived from methionine, into cysteine. nih.govwikipedia.org this compound can contribute to this pathway, but only indirectly. For its sulfur atom to be incorporated into cysteine, this compound must first be converted to L-methionine. This process involves de-acetylation to D-methionine, followed by enzymatic conversion to L-methionine.

Once L-methionine is formed, it enters the methionine cycle to be converted into S-adenosylmethionine (SAM). amerigoscientific.com Following the donation of its methyl group in various transmethylation reactions, SAM is converted to S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine, which serves as the entry point for the transsulfuration pathway. nih.govucd.ie Therefore, the integration of this compound into the transsulfuration pathway is entirely dependent on its prior, multi-step conversion to L-methionine, which then provides the homocysteine backbone necessary for cysteine synthesis.

Research indicates that the acetate group of this compound is not metabolized efficiently, suggesting that the initial de-acetylation step may be slow. nih.gov Subsequent enzymatic conversion of D-methionine to L-methionine is also required. Any inefficiency in these conversion steps would result in a lower availability of L-methionine for SAM synthesis compared to the direct administration of L-methionine or N-Acetyl-L-methionine. nih.govtargetmol.com Consequently, the ability of this compound to sustain cellular SAM pools and support methylation reactions is significantly less direct and potentially less potent than that of its L-counterparts. The ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), is a critical indicator of cellular methylation capacity, and the inefficient conversion of this compound would temper its ability to maintain a high SAM/SAH ratio. amerigoscientific.com

| Compound | Metabolic Fate of Acetate Moiety | Nutritional/Metabolic Equivalence to L-Methionine | Primary Metabolic Barrier |

|---|---|---|---|

| N-Acetyl-L-methionine | Readily metabolized to CO2, similar to sodium acetate nih.gov | Considered metabolically and nutritionally equivalent nih.govtargetmol.com | De-acetylation by aminoacylases nih.gov |

| This compound | Not readily metabolized to CO2 nih.gov | Not equivalent; requires additional stereochemical conversion | De-acetylation and subsequent conversion from D- to L-isomer |

Polyamine synthesis is another critical metabolic pathway that relies on the methionine cycle. The synthesis of polyamines, such as spermidine and spermine, requires an aminopropyl group donor, which is decarboxylated S-adenosylmethionine (dcSAM). researchgate.netnih.gov The production of dcSAM is directly dependent on the availability of SAM.

Given that this compound's contribution to the SAM pool is indirect and potentially limited, its interplay with polyamine synthesis is similarly constrained. A reduced or delayed flux of L-methionine from this compound metabolism would lead to lower SAM availability. This, in turn, would limit the rate of SAM decarboxylation and subsequent donation of aminopropyl groups for the synthesis of higher polyamines from putrescine. researchgate.netnih.gov Therefore, this compound is expected to be a less effective supporter of polyamine synthesis compared to L-methionine or N-Acetyl-L-methionine.

Cellular Uptake and Transport Mechanisms

The ability of this compound to enter cells is a prerequisite for its metabolism. Its transport is mediated by systems that recognize methionine, but its modified structure, specifically the N-acetylation and the D-stereochemistry, significantly affects its interaction with these transporters.

Studies in microorganisms have provided insights into how methionine derivatives are transported. In Escherichia coli, a methionine-specific uptake system, which involves the metD gene product, appears to be involved in the transport of N-acetyl methionine. nih.gov This suggests that, in some organisms, transporters can accommodate the N-acetylated form of the amino acid.

However, research on the ABC methionine transporter in Neisseria meningitidis offers a contrasting view. The substrate-binding component of this transporter, NmMetQ, was tested for its ability to bind various methionine analogs. While L-methionine and, to a lesser extent, D-methionine could bind to the transporter, this compound failed to displace a reporter molecule, indicating it does not bind effectively to this specific transporter protein. elifesciences.org This highlights that the interaction between this compound and transport proteins is not universal and is dependent on the specific transporter system and organism.

Stereochemistry plays a critical role in the molecular recognition between a substrate and its transporter. Both the D-configuration and the N-acetylation of this compound act as significant deterrents to efficient transport.

The study on the Neisseria meningitidis MetQ protein demonstrated a clear stereochemical preference. D-methionine showed a lower binding affinity compared to L-methionine. elifesciences.org The addition of the N-acetyl group to the D-isomer, creating this compound, completely abolished detectable binding. elifesciences.org This suggests that the combination of modifications to both the amino group (acetylation) and the alpha-carbon stereocenter (D-isomer) leads to a molecule that is poorly recognized by this high-affinity methionine transporter.

Similarly, in E. coli, while a common system may be involved in the uptake of both D- and L-methionine, kinetic studies show a strong preference for the L-isomer. L-methionine acts as a potent inhibitor of D-methionine uptake, whereas D-methionine has little effect on the transport of L-methionine. nih.gov This competitive inhibition pattern underscores the higher affinity of the transporter for the natural L-isomer, implying that this compound would be transported with low efficiency.

| Compound | Organism/System | Transporter/Protein | Observed Interaction/Binding Affinity |

|---|---|---|---|

| L-Methionine | E. coli | metD-related system | High-affinity uptake; transport is inhibited by L-methionine nih.gov |

| D-Methionine | E. coli | metD-related system | Lower affinity uptake; transport is strongly inhibited by L-methionine nih.gov |

| N-Acetyl Methionine | E. coli | metD-related system | Transport appears to be mediated by this system nih.gov |

| L-Methionine | N. meningitidis | NmMetQ (ABC Transporter) | Binds effectively elifesciences.org |

| D-Methionine | N. meningitidis | NmMetQ (ABC Transporter) | Binds, but with lower affinity than L-methionine elifesciences.org |

| This compound | N. meningitidis | NmMetQ (ABC Transporter) | Failed to displace reporter; no significant binding observed elifesciences.org |

Molecular Mechanisms of Biological Action

Modulation of Cellular Redox Homeostasis

N-Acetyl-D-methionine contributes to the intricate balance of cellular redox homeostasis through several key mechanisms. Its actions are centered on counteracting oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The compound's influence extends from direct molecular interactions to the regulation of complex enzymatic systems and the synthesis of critical antioxidant molecules.

Direct Scavenging of Reactive Oxygen Species (ROS) and Free Radicals

The chemical structure of methionine, containing a sulfur atom, endows it with the ability to act as an antioxidant. Methionine residues within proteins are particularly susceptible to oxidation by ROS, and this process can serve as a protective mechanism, scavenging oxidants before they can damage more critical cellular components. nih.govmdpi.com This oxidation of methionine is potentially reversible through the action of methionine sulfoxide reductases, allowing it to function as a catalytic antioxidant. nih.govresearchgate.net

While direct research on this compound as a free radical scavenger is not extensively documented, studies on its L-isomer, N-acetyl-L-methionine, have shown it to be an efficient scavenger of various oxidizing molecules. nih.gov Similarly, the related compound N-acetylcysteine (NAC) is well-known for its direct antioxidant properties, which are attributed to its free thiol group that readily interacts with the electrophilic groups of ROS. nih.gov N-Acetyl-D-cysteine, the D-isomer of NAC, also possesses ROS scavenging activities. medchemexpress.com The presence of the sulfur-containing side chain in this compound suggests a potential for direct interaction with and neutralization of ROS, although further specific research is required to fully characterize this activity.

Regulation of Endogenous Antioxidant Enzyme Systems

Research on the parent compound, methionine, indicates a regulatory role in the activity and expression of Superoxide Dismutase (SOD), a key enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. Studies have demonstrated that L-methionine administration can increase SOD activity. physiology.orgresearchgate.netmdpi.com Mechanistically, L-methionine intake has been shown to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2–antioxidant responsive element) pathway, resulting in the upregulation of SOD gene expression. nih.gov However, another study observed increased SOD activity without a corresponding change in its mRNA expression, suggesting that the regulatory effects of methionine may also occur at the post-transcriptional level. physiology.org There is currently a lack of specific studies on the direct effects of this compound on SOD activity and regulation.

| Compound | Model System | Observed Effect on Activity | Observed Effect on Gene/Protein Expression | Citation |

|---|---|---|---|---|

| L-Methionine | Rat Heart | Increased | mRNA expression unchanged | physiology.org |

| L-Methionine | Growing Rats (Hepatic) | Increased | Upregulation of ARE-driven expression | nih.gov |

| L-Methionine | Bovine Mammary Epithelial Cells | Increased | Enhanced level of antioxidant-associated genes | researchgate.net |

Catalase is another critical antioxidant enzyme, responsible for the decomposition of hydrogen peroxide into water and oxygen. physiology.org Studies investigating the effects of methionine have yielded varied results. In the rat heart, methionine treatment led to a significant increase in catalase activity without altering its mRNA levels. physiology.org Conversely, research in growing rats demonstrated that L-methionine intake upregulates CAT expression through the Nrf2-ARE pathway. nih.gov In a different context, L-methionine administration was found to reduce catalase activity in the hippocampus. researchgate.net Furthermore, D-methionine has been shown to influence catalase activity during therapeutic interventions. researchgate.net These findings suggest a complex, tissue-specific regulation of catalase by methionine. Direct research into how this compound specifically modulates catalase is needed.

| Compound | Model System | Observed Effect on Activity | Observed Effect on Gene/Protein Expression | Citation |

|---|---|---|---|---|

| L-Methionine | Rat Heart | Increased | mRNA expression unchanged | physiology.org |

| L-Methionine | Growing Rats (Hepatic) | Increased | Upregulation of ARE-driven expression | nih.gov |

| L-Methionine | Rat Hippocampus | Reduced | Not specified | researchgate.net |

| D-Methionine | Rat Kidney (Cisplatin-induced toxicity model) | Modulated | Not specified | researchgate.net |

Glutathione (B108866) Peroxidase (GPx) enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides, using glutathione as a reducing agent. Methionine has been shown to exert a significant influence on this system. In rat hearts, methionine treatment increased both GPx activity and its corresponding mRNA levels, indicating regulation at the transcriptional level. physiology.org This is supported by findings that L-methionine activates the Nrf2-ARE pathway, leading to upregulated GPx expression. nih.gov However, similar to catalase, another study reported that L-methionine administration reduced GPx activity in the hippocampus, suggesting context-dependent effects. researchgate.net Specific investigations into the regulatory role of this compound on GPx are currently absent from the scientific literature.

| Compound | Model System | Observed Effect on Activity | Observed Effect on Gene/Protein Expression | Citation |

|---|---|---|---|---|

| L-Methionine | Rat Heart | Increased | Increased mRNA levels | physiology.org |

| L-Methionine | Growing Rats (Hepatic) | Increased | Upregulation of ARE-driven expression | nih.gov |

| L-Methionine | Rat Hippocampus | Reduced | Not specified | researchgate.net |

One of the most significant contributions of this compound to cellular redox homeostasis is its role in the synthesis of glutathione (GSH). GSH, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in cells and is often referred to as the "master antioxidant". healthline.com

The synthesis of GSH is critically dependent on the availability of its constituent amino acids, particularly cysteine, which is often the rate-limiting component. nih.gov Methionine serves as a crucial precursor for cysteine synthesis through the transsulfuration pathway. researchgate.netmdpi.com By providing a source of methionine, this compound can support the endogenous production of cysteine, thereby promoting the synthesis of GSH. nih.gov

Direct evidence supports this role. A study using a racemic mixture of N-acetyl-DL-methionine demonstrated that its administration inhibited the decrease of hepatic glutathione levels in mice. nih.gov Furthermore, research has shown that an oral load of L-methionine stimulates GSH synthesis and that culturing hepatocytes with sufficient methionine and cysteine leads to a significant increase in intracellular GSH. nih.govnih.gov This body of evidence strongly indicates that this compound contributes to maintaining and replenishing cellular GSH pools by supplying the necessary metabolic precursor.

| Compound | Model System | Observed Effect | Citation |

|---|---|---|---|

| N-Acetyl-DL-methionine | Male Mice (Hepatic) | Inhibited the decrease of hepatic GSH | nih.gov |

| L-Methionine | Humans | Stimulated GSH synthesis | nih.gov |

| L-Methionine & L-Cysteine | Rat Hepatocytes (in culture) | Increased intracellular GSH | nih.gov |

| DL-Methionine | Broilers (Liver & Muscle) | Increased GSH concentration | mdpi.com |

Activation of Antioxidant Response Element (ARE)-Mediated Pathways, including Nrf2 Signaling

This compound, as a derivative of the essential sulfur-containing amino acid methionine, is implicated in the modulation of cellular defense mechanisms against oxidative stress. A primary pathway for this defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a major regulator of genes that protect cells from oxidative and electrophilic damage nih.govresearchgate.net.

Research conducted on L-methionine demonstrates its critical role in activating this protective system. The intake of L-methionine has been shown to activate Nrf2 by suppressing its inhibitors, Keap1 and Cul3 researchgate.netaminer.org. Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for degradation nih.govnih.gov. However, in the presence of inducers like methionine, this inhibition is released, allowing Nrf2 to translocate to the nucleus.

Once in the nucleus, Nrf2 binds to the ARE, a specific DNA sequence found in the promoter region of numerous target genes nih.gov. This binding initiates the transcription of a broad spectrum of cytoprotective genes. Studies on L-methionine have shown that its availability leads to the upregulation of many ARE-driven antioxidant enzymes researchgate.netaminer.org. The activation of this pathway enhances the cell's capacity to detoxify reactive oxidants and eliminate harmful electrophilic agents nih.gov.

Table 1: ARE-Driven Antioxidant Genes Upregulated by L-Methionine

| Enzyme/Protein | Function |

|---|---|

| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen. |

| Superoxide Dismutase (SOD) | Converts superoxide radicals into hydrogen peroxide and oxygen. |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. |

| Glutathione Reductase (GR) | Regenerates reduced glutathione (GSH) from its oxidized form (GSSG). |

| Glutathione S-Transferase (GST) | Catalyzes the conjugation of glutathione to electrophilic compounds. |

| Heme Oxygenase 1 (HO-1) | Catalyzes the degradation of heme, producing the antioxidant biliverdin. |

| NAD(P)H:Quinone Oxidoreductase 1 (NQO1) | Detoxifies quinones and prevents their participation in redox cycling. |

| Glutamate Cysteine Ligase (GCL) | Catalyzes the rate-limiting step in glutathione synthesis. |

Data sourced from research on L-methionine's activation of the Nrf2-ARE pathway researchgate.netaminer.org.

Cellular Protection and Stress Response Pathways

Attenuation of Oxidative Stress-Induced Cellular Apoptosis and Necrosis

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to neutralize them, can inflict severe damage on cellular components, leading to programmed cell death (apoptosis) or uncontrolled cell death (necrosis) ki.se. Methionine residues within proteins can act as endogenous antioxidants, scavenging ROS to form methionine sulfoxide and thereby protecting more critical cellular structures nih.govpnas.org. This process is reversible through the action of methionine sulfoxide reductases (Msrs), creating a catalytic antioxidant cycle nih.govmdpi.com.

This compound contributes to cellular protection by bolstering these antioxidant defenses. Its precursor, D-methionine, has been shown to up-regulate antioxidant pathways and protect against decrements in crucial enzymes like superoxide dismutase and catalase nih.gov. Furthermore, methionine is a key precursor for the synthesis of glutathione, one of the most important intracellular antioxidants ki.seceon.rs. By enhancing glutathione levels, methionine derivatives can help neutralize ROS, thereby mitigating the oxidative damage that triggers apoptotic and necrotic pathways nih.govhealthline.com. This protective action helps maintain cellular viability in environments of high oxidative stress.

Stabilization of Protein Conformation and Prevention of Post-Translational Oxidation (e.g., Human Serum Albumin)

Proteins are highly susceptible to oxidative damage, which can alter their structure and function. N-Acetyl-L-methionine has been identified as a superior stabilizing agent for proteins, particularly for human serum albumin (HSA), when compared to other commonly used stabilizers like N-acetyl-L-tryptophan nih.govresearchgate.net.

Research demonstrates that N-Acetyl-L-methionine effectively protects HSA against both photo-oxidation and post-translational oxidation induced by chemical agents nih.govresearchgate.net. It functions as a potent ROS scavenger, significantly reducing the formation of carbonyl groups, which are markers of protein oxidation nih.gov. Furthermore, it helps maintain the structural integrity of the protein. Studies using SDS-PAGE have shown that N-Acetyl-L-methionine stabilizes the monomeric form of recombinant HSA during photo-irradiation, whereas other stabilizers can induce its degradation nih.gov. Differential scanning calorimetry and circular dichroism analyses confirm that it provides greater protection against oxidative stress, preserving the protein's thermodynamic stability and α-helical content researchgate.net.

Table 2: Protective Effects of N-Acetyl-L-Methionine (N-AcMet) on Human Serum Albumin (HSA) under Oxidative Stress

| Parameter | Observation in the Presence of N-AcMet | Significance |

|---|---|---|

| Carbonyl Group Formation | Lowest number of carbonyl groups formed during oxidation nih.gov. | Indicates reduced protein oxidation. |

| Protein Aggregation/Degradation | Stabilizes the monomeric form of HSA nih.gov. | Prevents oxidative damage leading to aggregation or fragmentation. |

| α-Helical Content | Minimal decrease in α-helical content after oxidation researchgate.net. | Preserves the secondary structure of the protein. |

| Thermodynamic Stability | Maintains a higher calorimetric enthalpy (ΔHcal) during denaturation researchgate.net. | Indicates greater structural stability against oxidative stress. |

Data summarized from studies comparing N-AcMet to other stabilizers nih.govresearchgate.net.

Impact on Membrane Lipid Peroxidation and Cellular Integrity

Cellular membranes, rich in polyunsaturated fatty acids, are primary targets for ROS, leading to a chain reaction known as lipid peroxidation. This process can compromise membrane integrity, leading to cell dysfunction and death nih.govsrce.hr.

The administration of L-methionine has been shown to effectively reduce the hepatic content of malondialdehyde (MDA), a key byproduct and marker of lipid peroxidation researchgate.net. This protective effect is linked to the activation of the Nrf2-ARE pathway and the subsequent increase in endogenous antioxidant enzymes that neutralize the ROS responsible for initiating lipid peroxidation researchgate.netaminer.org. By preventing the propagation of lipid peroxidation, this compound helps to maintain the structural and functional integrity of cellular membranes, which is essential for normal cellular processes.

Epigenetic and Gene Expression Regulation

Influence on DNA Methylation Patterns

Epigenetic modifications, such as DNA methylation, are crucial for regulating gene expression without altering the DNA sequence itself wikipedia.orgyoutube.com. DNA methylation typically occurs at cytosine bases within CpG dinucleotides and often acts to repress gene transcription wikipedia.org. This process is fundamental to normal development and cellular differentiation youtube.com.

Methionine plays a central role in this process as the essential precursor to S-adenosylmethionine (SAM), the universal methyl group donor for virtually all methylation reactions in the cell, including DNA methylation nih.govnih.govnih.gov. The methionine cycle converts methionine into SAM, which is then used by DNA methyltransferases (DNMTs) to add a methyl group to DNA nih.govyoutube.com.

After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). The intracellular ratio of SAM to SAH, often termed the "methylation index," is a critical determinant of methylation capacity nih.govresearchgate.net. A high SAM/SAH ratio promotes methylation, while a low ratio can inhibit it. Because this compound serves as a source of methionine, its availability can directly influence the intracellular pools of SAM and SAH, thereby modulating DNA methylation patterns and affecting the expression of numerous genes nih.govaltervista.orgresearchgate.net. Fluctuations in dietary methionine can lead to marked alterations in the methylation status of CpG islands in gene promoters, which can in turn impact cellular metabolism and function nih.govresearchgate.net.

Table 3: Key Molecules in Methionine-Mediated DNA Methylation

| Compound | Role in the Pathway |

|---|---|

| Methionine | Essential amino acid; precursor for SAM synthesis nih.gov. |

| S-adenosylmethionine (SAM) | The primary methyl group donor for DNA methylation reactions nih.govnih.gov. |

| DNA Methyltransferases (DNMTs) | Enzymes that catalyze the transfer of a methyl group from SAM to DNA nih.govyoutube.com. |

| S-adenosylhomocysteine (SAH) | The byproduct of the methylation reaction; a potent inhibitor of DNMTs nih.gov. |

Effects on Histone Methylation Status

The metabolic fate of this compound is intrinsically linked to the epigenetic regulation of gene expression through histone methylation. After being converted to methionine, it enters the one-carbon metabolism cycle. A key outcome of this cycle is the synthesis of S-adenosylmethionine (SAM), which is the sole methyl group donor for virtually all cellular methylation reactions, including the methylation of histone proteins. nih.govwikipedia.org

Histone methylation is a critical post-translational modification where methyl groups are added to specific amino acid residues (primarily lysine and arginine) on the histone tails by enzymes called histone methyltransferases (HMTs). wikipedia.org This process does not alter the DNA sequence itself but changes the chromatin structure, thereby regulating the accessibility of DNA to transcription factors and controlling gene expression. nih.gov The consequence of histone methylation is context-dependent; it can lead to either transcriptional activation or repression depending on the specific site and degree (mono-, di-, or tri-methylation) of methylation. wikipedia.org

The availability of methionine directly influences the intracellular concentration of SAM. A higher availability of methionine leads to increased SAM levels, which in turn can enhance the activity of HMTs. Conversely, the byproduct of the methylation reaction is S-adenosylhomocysteine (SAH), a potent competitive inhibitor of HMTs. nih.govjneurosci.org The ratio of SAM to SAH is often referred to as the "methylation index" and serves as a critical indicator of the cell's capacity to perform methylation reactions. researchgate.net Therefore, fluctuations in the methionine supply, to which this compound contributes, can dynamically alter the SAM/SAH ratio, thereby modulating global histone methylation patterns and influencing gene expression. nih.gov

Research has shown that restricting methionine in the diet can lead to significant changes in specific histone methylation marks. For instance, methionine restriction has been observed to decrease the levels of Histone H3 lysine 4 trimethylation (H3K4me3), a mark generally associated with active gene transcription. nih.gov This effect is cell-type specific; in some cancer cells, methionine restriction impairs SAM synthesis leading to a loss of H3K4me3, while in CD8+ T cells, it selectively reduces H3K79me2. nih.gov

Table 1: Impact of Methionine Availability on Histone Methylation

| Cellular Component | Role in Methylation | Effect of Methionine Fluctuation |

|---|---|---|

| S-adenosylmethionine (SAM) | Universal methyl group donor for HMTs. wikipedia.org | Levels are directly influenced by methionine availability. nih.gov |

| S-adenosylhomocysteine (SAH) | Byproduct and competitive inhibitor of HMTs. jneurosci.org | Levels change relative to SAM, affecting the SAM/SAH ratio. |

| Histone Methyltransferases (HMTs) | Enzymes that catalyze the transfer of methyl groups to histones. wikipedia.org | Activity is modulated by the SAM/SAH ratio. nih.gov |

| H3K4me3 | Histone mark associated with transcriptional activation. nih.gov | Can be decreased by methionine restriction. nih.gov |

| H3K79me2 | Histone mark associated with active gene expression. nih.gov | Can be selectively reduced in certain cell types by methionine restriction. nih.gov |

Modulation of Gene Expression Profiles Related to Metabolism and Stress Response

Through its influence on epigenetic mechanisms and metabolic pathways, this compound can modulate gene expression profiles related to cellular metabolism and the response to stress. The availability of methionine is a critical signal for the cell, indicating nutrient status and influencing pathways that control resource allocation and defense mechanisms.

Dietary manipulation of methionine levels has been shown to affect the expression of genes involved in lipid and glucose metabolism, particularly in the liver. mdpi.comnews-medical.net For example, inadequate levels of methionine can lead to the dysregulation of microRNAs that are important for liver homeostasis and can alter the expression of genes that predispose cells to fat accumulation. news-medical.net

Furthermore, methionine availability is linked to the cellular stress response. Methionine restriction can trigger the Integrated Stress Response (ISR), a signaling network that cells activate in response to various stressors, including amino acid deprivation. nih.gov Activation of the ISR often involves the induction of Activating Transcription Factor 4 (ATF4), a key transcription factor that upregulates genes involved in amino acid synthesis, transport, and stress mitigation. nih.gov

The compound's role also extends to the regulation of pathways involved in DNA repair, a critical component of the stress response. Studies have shown that methionine restriction can differentially modulate the expression of genes in the Base Excision Repair (BER) pathway in a tissue-specific manner. For instance, in rats, a low-methionine diet was found to decrease the expression of major BER enzymes in the liver while increasing the expression of key BER genes in the brain. mdpi.com This suggests a complex, organ-specific role for methionine in maintaining genomic stability in response to oxidative stress. mdpi.com

Table 2: Gene Expression Changes in Response to Methionine Levels

| Pathway/Process | Key Genes/Factors | Effect of Methionine Restriction | Tissue Specificity |

|---|---|---|---|

| Lipid Metabolism | Genes related to fat metabolism | Altered expression, potential for lipid accumulation with deficiency. news-medical.net | Primarily studied in the liver. news-medical.net |

| Integrated Stress Response (ISR) | Activating Transcription Factor 4 (ATF4) | Robust induction of ATF4 expression. nih.gov | Observed in cancer cells. nih.gov |

| Base Excision Repair (BER) | Ogg1, Ape1, Neil1, Udg | Decreased expression in liver; increased expression of some genes in the brain. mdpi.com | Liver and Brain. mdpi.com |

Signal Transduction Pathway Interactions

This compound, through its conversion to methionine and its metabolites, interacts with central signal transduction pathways that coordinate cell growth, proliferation, and metabolism in response to nutrient availability.

Effects on Mammalian Target of Rapamycin (mTOR) Signaling Pathways

The mechanistic Target of Rapamycin (mTOR) is a critical kinase that acts as a central regulator of cell growth and metabolism. nih.gov The mTOR pathway, particularly the mTOR Complex 1 (mTORC1), is highly sensitive to amino acid levels, including methionine. Methionine is known to activate mTORC1, promoting processes like protein synthesis and suppressing autophagy. nih.gov

Two primary mechanisms have been identified for how methionine activates mTORC1:

Extracellular Sensing : The taste receptor T1R1/T1R3, a G-protein coupled receptor on the cell surface, can function as a broad sensor for amino acids. Detection of methionine by this receptor can trigger a signaling cascade involving Phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent activation of mTORC1. nih.govnih.gov

Intracellular Sensing : Inside the cell, the methionine metabolite SAM acts as a critical signaling molecule. A protein named SAMTOR (S-adenosylmethionine sensor upstream of mTORC1) directly senses SAM levels. When SAM levels are high, SAMTOR's inhibitory effect on the mTORC1 pathway is relieved, leading to mTORC1 activation. nih.gov Additionally, high SAM levels can induce the methylation of the catalytic subunit of Phosphatase 2A (PP2A), an event which also contributes to mTORC1 activation. nih.gov

Regulation of Protein Kinase B (AKT) and Eukaryotic Elongation Factor 2 (eEF2) Phosphorylation

The influence of this compound extends to other key players in signaling, including Protein Kinase B (AKT) and Eukaryotic Elongation Factor 2 (eEF2). The PI3K-AKT signaling pathway is a major upstream regulator of mTOR and plays a crucial role in promoting cell survival and metabolism. genome.jp While amino acids are known to influence this pathway, the mTORC2 complex is a key activator of AKT, creating a complex feedback loop where nutrient availability can modulate AKT activity. youtube.com

Eukaryotic Elongation Factor 2 (eEF2) is a protein essential for the elongation phase of protein synthesis. Its activity is tightly controlled by phosphorylation. The phosphorylation of eEF2 at the Threonine 56 residue by eEF2 kinase (eEF2K) inactivates it, leading to a general reduction in protein translation. nih.gov This is a mechanism cells use to conserve energy during periods of nutrient stress. The activity of eEF2K itself is regulated by upstream signals, including those from the mTOR pathway and calcium levels. nih.gov For example, AKT signaling has been suggested as a potential regulator of eEF2 phosphorylation. mdpi.com By activating mTORC1, which promotes protein synthesis, methionine can indirectly influence the phosphorylation status of eEF2 to ensure that the machinery for translation elongation is active.

Table 3: Interacting Signal Transduction Molecules

| Molecule | Function | Regulation by Methionine/Metabolites |

|---|---|---|

| mTORC1 | Central regulator of cell growth and protein synthesis. nih.gov | Activated by methionine via extracellular (T1R1/T1R3) and intracellular (SAMTOR, PP2A) sensors. nih.govnih.gov |

| AKT (Protein Kinase B) | Promotes cell survival and metabolism; upstream of mTORC1. genome.jp | Indirectly influenced by nutrient status and mTOR signaling feedback loops. youtube.com |

| eEF2 (Eukaryotic Elongation Factor 2) | Essential for the elongation step of protein synthesis. nih.gov | Activity is controlled by phosphorylation; indirectly influenced by mTOR and AKT signaling. mdpi.com |

| eEF2K (eEF2 Kinase) | Phosphorylates and inactivates eEF2. nih.gov | Regulated by nutrient-sensing pathways. nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| D-methionine |

| S-adenosylmethionine (SAM) |

| S-adenosylhomocysteine (SAH) |

| Activating Transcription Factor 4 (ATF4) |

| Protein Kinase B (AKT) |

| Eukaryotic Elongation Factor 2 (eEF2) |

| Mammalian Target of Rapamycin (mTOR) |

| Phosphatase 2A (PP2A) |

Investigative Methodologies and Advanced Analytical Approaches

In Vitro Experimental Models

In vitro models provide a controlled environment to dissect the molecular mechanisms associated with N-Acetyl-D-methionine at the cellular and subcellular levels.

Cell Culture Systems for Mechanistic Elucidation

Cell culture systems are fundamental in exploring the cellular processing and effects of this compound. Studies have demonstrated the endogenous presence of N-acetyl methionine (NAM) in a variety of cultured cells, including human and mouse brain-derived cell types like neuronal and glial cells, as well as immortalized lines such as HEK293 cells nih.gov. For instance, research using cultured human oligodendroglioma cells has shown that methionine is rapidly acetylated to form NAM, pointing to a potential physiological role for this compound in the brain nih.gov.

Comparative studies often use different cell lines to investigate specific activities. In the context of cancer research, Jurkat (T-lymphocyte) and MTC-SK (thyroid cancer) cell lines have been used to compare the growth-inhibiting properties of N-Acetyl-L-methionine and its selenium-containing analog, N-acetyl-selenomethionine mdpi.com. These studies measure parameters like cell proliferation, mitochondrial activity, and apoptosis to understand the compound's mechanism of action at a cellular level mdpi.com. Such systems allow for the controlled investigation of pathways affected by N-acetylated amino acids.

| Cell Line/System | Key Mechanistic Findings | Reference |

|---|---|---|

| Human Oligodendroglioma Cells | Demonstrated rapid acetylation of methionine to form N-acetyl methionine (NAM), suggesting active metabolic pathways in brain cells. | nih.gov |

| Jurkat Cells (T-lymphocytes) | Used as a model to assess the anti-proliferative and growth-inhibiting effects of N-Acetyl-L-methionine in comparison to its seleno-analog. | mdpi.com |

| MTC-SK Cells (Thyroid Cancer) | Investigated dose-dependent effects of N-Acetyl-L-methionine on cell growth and mitochondrial activity in a cancer cell model with high radical activity. | mdpi.com |

| HEK293 Cells and various brain-derived cells | Confirmed the endogenous presence of detectable levels of N-acetyl methionine, supporting its physiological relevance. | nih.gov |

Subcellular Fractionation and Targeted Organelle Analysis

Subcellular fractionation is a powerful technique used to isolate specific cellular organelles, such as the nucleus, mitochondria, and cytoplasm, to determine the localization and activity of compounds and proteins abcam.combitesizebio.com. This process involves cell lysis followed by a series of centrifugation steps at increasing speeds to separate components based on their size, shape, and density youtube.comresearchgate.net.

While specific studies detailing the subcellular fractionation of this compound are not extensively documented, the methodology is critical for understanding its metabolic processing. For example, this technique would allow researchers to determine if NADM or its metabolites accumulate in specific compartments like the mitochondria, which are central to metabolism and oxidative stress. By analyzing the protein and metabolite content of isolated fractions, investigators can identify enzymes responsible for NADM transport and metabolism and pinpoint the location of its antioxidant or other cellular activities abcam.comnih.gov. This approach is vital for connecting the compound's chemical properties to its function within the intricate architecture of the cell.

Spectrophotometric and Spectrofluorometric Enzyme Activity Assays

Enzyme activity assays are essential for quantifying the interaction of this compound with key metabolic enzymes.

Aminoacylase (B1246476) 1 (ACY1): This enzyme is crucial for the hydrolysis of N-acetylated amino acids back to their free amino acid form. The activity of Aminoacylase 1 on N-acetyl methionine is a key determinant of its bioavailability as a methionine source nih.gov. Spectrophotometric assays have been developed to measure the rate of this reaction. One such method involves using a synthetic substrate, acetamidoacrylate, which upon hydrolysis by aminoacylase, produces pyruvate nih.gov. The pyruvate is then reduced by a dehydrogenase (like alanine or lactate dehydrogenase) in the presence of NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, providing a direct measure of the enzyme's activity nih.gov. This continuous assay is valuable for kinetic studies of aminoacylase with various substrates, including this compound, to determine parameters like reaction velocity and substrate affinity. Deficiencies in Aminoacylase 1 have been linked to neurological disorders, highlighting the importance of understanding its function nih.gov.

S-adenosylmethionine Synthetase (AdoMetS): Methionine is the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions. Assays for AdoMetS are critical to determine if methionine derived from NADM can enter this vital pathway. Fluorometric assay kits are available to measure methionine concentrations, which can be adapted to study the entire pathway cellbiolabs.com. These assays often involve a series of coupled enzymatic reactions. For instance, methionine and ATP are converted by AdoMetS to SAM. Subsequent reactions generate pyruvate, which is then oxidized to produce hydrogen peroxide. The hydrogen peroxide is detected using a highly specific fluorometric probe in a reaction catalyzed by horseradish peroxidase, allowing for sensitive quantification cellbiolabs.com.

Reactivity Studies with Defined Reactive Oxygen and Nitrogen Species (RONS)

The methionine side chain, with its thioether group, is susceptible to oxidation by reactive oxygen and nitrogen species (RONS) mdpi.comresearchgate.net. Studies on N-acetylated methionine investigate its capacity to act as a scavenger of these damaging species. The N-acetyl-L-methionine form is described as a superior ROS scavenger selleckchem.com.

The reaction of methionine with RONS like peroxynitrite (ONOO⁻) and peroxynitrous acid (ONOOH) has been well-characterized. These reactions lead to the formation of methionine sulfoxide as the primary product encyclopedia.pubmdpi.com. The kinetics of these reactions have been measured, showing that both peroxynitrous acid and the peroxynitrite anion react with methionine to form sulfoxides mdpi.com. Investigating the photooxidation of N-Acetyl-Methionine through a sensitizer provides insights into its free-radical reaction pathways mdpi.com. Such studies use techniques like laser flash photolysis to identify short-lived transient species and mass spectrometry to analyze stable end-products, elucidating the mechanisms by which N-acetylated methionine neutralizes free radicals mdpi.com. These reactivity studies are crucial for validating the antioxidant potential of this compound and understanding its role in protecting against oxidative stress.

In Vivo Animal Models

In vivo studies, primarily in rodents, are indispensable for evaluating the systemic effects, bioavailability, and organ-specific impacts of this compound, providing a holistic view that complements in vitro findings.

Rodent Models (e.g., Rats, Mice) for Systemic Effects and Organ-Specific Protection Studies

Rodent models have been instrumental in determining the nutritional value and physiological effects of this compound. A pivotal study in growing rats compared the efficacy of this compound and N-Acetyl-L-methionine as dietary sources of methionine. The results were stark: while N-Acetyl-L-methionine produced an equivalent growth response to L-methionine, supplementation with this compound elicited no growth response nih.gov. This suggests that rats lack the necessary enzymatic machinery (e.g., a specific D-aminoacylase or racemase) to efficiently convert the D-isomer into a usable form of methionine nih.govcore.ac.uk.

In contrast, studies with the L-isomer or the racemic DL-mixture have provided insights into organ-specific effects. In male Sprague-Dawley rats, excessive dietary intake of N-Acetyl-L-methionine was shown to cause hypertrophy of the spleen, similar to excess L-methionine nih.gov. In mice, administration of N-acetyl-DL-methionine was found to inhibit the decrease of hepatic glutathione (B108866), a key endogenous antioxidant, without causing cellular damage to the liver or kidneys nih.govselleckchem.com. Furthermore, the endogenous presence of N-acetyl methionine has been confirmed in mouse brain tissue, reinforcing its potential relevance in the central nervous system nih.gov.

| Rodent Model | Compound | Observed Systemic/Organ-Specific Effects | Reference |

|---|---|---|---|

| Growing Rats | This compound | No growth response observed when used as a dietary methionine source. | nih.gov |

| Growing Rats | N-Acetyl-L-methionine | Equivalent growth response to L-methionine. High doses caused spleen hypertrophy. | nih.govnih.gov |

| Male Bom:NMRI Mice | N-Acetyl-DL-methionine | Inhibited hepatic glutathione decrease; no observed liver or kidney cellular damage. | nih.gov |

| Murine Models | N-Acetyl Methionine (endogenous) | Detected in mouse brain tissue, suggesting a physiological role. | nih.gov |

Larger Animal Models (e.g., Chinchillas, Rabbits, Sheep) for Specialized Physiological Investigations

While comprehensive studies detailing the specific use of chinchillas, rabbits, and sheep for specialized physiological investigations of this compound are not extensively available in publicly accessible literature, the use of larger animal models is a standard practice in metabolic and physiological research. Pigs, for instance, are considered a primary model for human gastrointestinal physiology mdpi.com. Research on related sulfur-containing amino acids, such as methionine and cysteine, often utilizes various animal models to understand their metabolism and nutritional impact, which is of significant economic and social importance, particularly in understanding dietary requirements nih.gov. The principles derived from such studies would be applicable to investigations of this compound.

Specialized physiological investigations in these larger models could focus on several areas relevant to this compound metabolism:

Gastrointestinal Absorption and First-Pass Metabolism: Larger animals allow for the surgical implantation of catheters in the portal and arterial circulation to directly measure the absorption of this compound from the gut and its initial metabolism by the liver.

Organ-Specific Metabolism: These models facilitate the study of how different organs, such as the liver, kidneys, and muscle, take up and metabolize this compound. Tissue biopsies and organ homogenates can be collected to analyze enzyme activities and metabolite concentrations.

Long-Term Metabolic Effects: The longer lifespan and slower metabolic rate of larger animals compared to rodents make them suitable for studying the chronic effects of this compound supplementation on various physiological systems.

Radiotracer Methodologies for Dynamic Metabolic Profiling and Bioavailability Assessment

Radiotracer studies are instrumental in elucidating the dynamic metabolic pathways and bioavailability of compounds like this compound. These methods involve labeling the molecule with a radioactive isotope, such as Carbon-14 (B1195169) (¹⁴C) or Sulfur-35 (³⁵S), and tracking its fate within a biological system.

A comparative study on the metabolism of N-acetylated derivatives of D- and L-methionine utilized ¹⁴C and ³⁵S isotopes in rats. nih.gov The animals were administered N-[1-¹⁴C]acetyl-L-methionine, N-[1-¹⁴C]acetyl-D-methionine, or ³⁵S-labeled N-acetyl-L-methionine. nih.gov Researchers collected and analyzed exhaled ¹⁴CO₂, urine, feces, and various tissues to determine the distribution and metabolic fate of the isotopes. nih.gov

Key findings from such radiotracer studies include:

Bioavailability and Equivalence: Studies have shown that N-acetyl-L-methionine is metabolically equivalent to free L-methionine. nih.gov For instance, after oral administration, N-[1-¹⁴C]acetyl-L-methionine produced the same amount of ¹⁴CO₂ as sodium [1-¹⁴C]acetate over 24 hours, indicating efficient deacetylation and subsequent metabolism of the acetate (B1210297) group. nih.gov

Metabolic Pathways: The distribution of ³⁵S from labeled N-acetyl-L-methionine in tissues and its excretion in urine and feces were similar to that of ³⁵S-labeled L-methionine, confirming that the body utilizes the methionine from N-acetyl-L-methionine in the same manner as free methionine. nih.gov

Stereospecificity: Radiotracer studies can also reveal differences in the metabolism of different stereoisomers. For example, the acetate group of N-[1-¹⁴C]acetyl-D-methionine was not as readily metabolized to ¹⁴CO₂ as that of the L-isomer, suggesting different metabolic handling of the D-form. nih.gov

Biomarker Analysis in Biological Fluids and Tissues (e.g., Serum, Urine, Organ Homogenates)

The analysis of biomarkers in various biological matrices is crucial for understanding the physiological and pathological effects of this compound. This involves measuring the levels of the compound itself, its metabolites, or other molecules that are altered in response to its presence.

N-Acetyl-methionine has been detected in various biological samples, including blood, urine, feces, and saliva. Its presence in human and mouse brain tissue, as well as in neuronal and glial cell lines, has also been confirmed, suggesting a potential physiological role in the central nervous system. nih.gov

Commonly analyzed biomarkers and their significance include:

N-Acetyl-methionine Levels: Elevated serum concentrations of N-acetyl-methionine have been observed in certain pathological conditions and can be indicative of altered amino acid metabolism. researcher.life

Related Metabolites: The methionine cycle involves numerous important metabolites, including S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), which can be measured in plasma. nih.gov Alterations in the levels of these compounds can indicate effects on methylation pathways.

Markers of Kidney Function: As the kidneys are involved in the excretion of metabolites, biomarkers of kidney function are often assessed. These can include serum creatinine and urea, as well as urinary markers like kidney injury molecule-1 (KIM-1) and N-acetyl-beta-(D)-glucosaminidase (NAG). researcher.lifedovepress.com

Oxidative Stress Markers: Given methionine's role in antioxidant defense through its conversion to cysteine and subsequently glutathione, markers of oxidative stress are relevant. nih.gov

The table below summarizes key biomarkers and the biological fluids or tissues in which they are typically analyzed in the context of this compound research.

| Biomarker | Biological Matrix | Significance |

| N-Acetyl-methionine | Serum, Urine, Brain Tissue | Direct measure of compound levels, potential indicator of metabolic alterations. nih.govresearcher.life |

| Methionine | Serum, Plasma, Urine | Precursor to N-Acetyl-methionine; levels can indicate overall sulfur amino acid status. nih.govresearchgate.net |

| S-adenosylmethionine (SAM) | Plasma | Key methyl donor; reflects activity of the methionine cycle. nih.gov |

| S-adenosylhomocysteine (SAH) | Plasma | Precursor to homocysteine; indicator of methylation potential. nih.gov |

| Creatinine | Serum, Urine | Marker of renal function. nih.gov |

| Kidney Injury Molecule-1 (KIM-1) | Urine, Renal Tissue | Biomarker of kidney injury. researcher.life |

| N-acetyl-beta-(D)-glucosaminidase (NAG) | Urine | Lysosomal enzyme indicating renal tubular damage. dovepress.com |

Advanced Analytical Chemistry Techniques

Mass Spectrometry-Based Approaches (e.g., LC-MS, GC-MS, Tandem MS) for Metabolite Identification and Absolute Quantification

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the identification and quantification of this compound and its metabolites. These techniques offer high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing non-volatile and polar compounds like amino acids and their derivatives directly from biological fluids. nih.gov It allows for the simultaneous quantification of multiple metabolites. For instance, a targeted LC-MS/MS method has been developed for the simultaneous detection of 10 thiol and thioether metabolites related to the methionine cycle in plasma, cells, and urine. nih.gov This approach often utilizes techniques like multiple reaction monitoring (MRM) for precise quantification. nih.govsciex.com The use of stable-isotope-labeled internal standards is crucial for ensuring accuracy and accounting for matrix effects. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile compounds. For non-volatile molecules like this compound, a derivatization step is necessary to increase their volatility. thermofisher.com Common derivatization methods include silylation, such as with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or esterification followed by acylation. thermofisher.comnih.gov GC-MS has been used for the stereoselective determination of D- and L-enantiomers of methionine in plasma, which is also applicable to its N-acetylated form. nih.gov

The following table outlines the principles and applications of different mass spectrometry techniques in the analysis of this compound.

| Technique | Principle | Application for this compound |

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the molecule and its fragments. | Quantification of this compound and related polar metabolites in plasma, urine, and cell cultures without derivatization. nih.govnih.gov |

| GC-MS | Separation by gas chromatography after chemical derivatization to increase volatility, followed by mass analysis. | Analysis of this compound after derivatization; can be used for enantiomeric separation. nih.gov |

| Tandem MS (MS/MS) | Involves multiple stages of mass analysis, typically used to fragment a specific ion and analyze the resulting fragments for structural elucidation. | Used in conjunction with LC or GC for metabolite identification and confirmation by comparing fragmentation patterns to known standards or databases. osti.gov |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., Fluorescence, UV-Vis, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound. The choice of detector depends on the specific requirements of the analysis, such as sensitivity and selectivity.

HPLC with UV-Vis Detection: This is a common method for the analysis of compounds that contain a chromophore. While this compound itself has a weak chromophore, it can be detected at low UV wavelengths, typically around 210-230 nm. sigmaaldrich.com HPLC-UV methods have been developed for the analysis of DL-methionine in various samples, and similar principles can be applied to its N-acetyl derivative. jofamericanscience.org

HPLC with Fluorescence Detection: For enhanced sensitivity and selectivity, derivatization with a fluorescent reagent is often employed. Reagents like o-phthalaldehyde (OPA) in the presence of a thiol, such as N-acetyl-L-cysteine, react with primary amines to produce highly fluorescent derivatives. researchgate.net This pre-column derivatization allows for the detection of very low concentrations of amino acids and their derivatives.

HPLC with Electrochemical Detection: This method is suitable for electroactive compounds. While not as common for this compound, it can be used for related sulfur-containing compounds.

The table below summarizes various HPLC detection methods and their applicability to this compound analysis.

| Detection Method | Principle | Application for this compound |

| UV-Vis | Measures the absorption of ultraviolet or visible light by the analyte. | Direct detection of this compound, though with moderate sensitivity. sigmaaldrich.com |

| Fluorescence | Detects the light emitted by a fluorescent compound after excitation at a specific wavelength. Requires derivatization for non-fluorescent analytes. | Highly sensitive quantification of this compound after derivatization with a fluorescent tag. researchgate.net |

| Electrochemical | Measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. | Potentially applicable for related electroactive metabolites. |

Gas Chromatography (GC) Coupled with Selective Detectors (e.g., Flame Ionization Detection, Nitrogen-Phosphorus Detection)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. As with GC-MS, analysis of this compound by GC requires prior derivatization.

GC with Flame Ionization Detection (GC-FID): The Flame Ionization Detector is a universal detector for organic compounds. After derivatization to make this compound volatile, it can be separated by GC and detected by FID. researchgate.netresearchgate.net This method is robust and provides quantitative data based on the number of carbon atoms in the molecule.

GC with Nitrogen-Phosphorus Detection (GC-NPD): The Nitrogen-Phosphorus Detector is highly selective for compounds containing nitrogen and phosphorus. scioninstruments.com Since this compound contains a nitrogen atom, GC-NPD offers a highly sensitive and selective method for its detection, reducing interference from other compounds in complex samples like biological extracts. scioninstruments.comfao.org

The following table details the GC detectors used for this compound analysis.

| Detector | Principle | Selectivity for this compound |

| Flame Ionization (FID) | Measures the ions produced when the analyte is burned in a hydrogen-air flame. | Universal for organic compounds, including derivatized this compound. researchgate.net |

| Nitrogen-Phosphorus (NPD) | A thermionic detector that is highly sensitive to nitrogen- and phosphorus-containing compounds. | Highly selective and sensitive for the nitrogen-containing this compound. scioninstruments.com |

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Characterization and Interaction Studies

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive techniques pivotal for the structural elucidation and study of molecular interactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. In the analysis of N-Acetyl-DL-methionine, both ¹H and ¹³C NMR chemical shifts have been determined experimentally and computationally. scielo.org.mxsmf.mx For instance, ¹H NMR spectroscopy can be used to monitor enzymatic hydrolysis by tracking the distinct signals of the α-methine protons in the substrate (N-acetyl-DL-methionine, ~4.25 ppm) and the product (L-methionine, ~3.85 ppm). azom.com Computational studies using Density Functional Theory (DFT) have successfully calculated these chemical shift values, which show good correlation with experimental data, thereby confirming the molecular structure. scielo.org.mxscielo.org.mx These theoretical calculations are often performed using methods like B3LYP and HSEH1PBE with a 6-311++G(d,p) basis set. scielo.org.mxsmf.mx Studies on the interaction of N-acetylmethionine with platinum complexes have also utilized NMR to observe the coordination of the thioether sulfur atom to the metal center and to study the kinetics of subsequent reactions. ebi.ac.ukresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the functional groups and vibrational modes within the this compound molecule. The experimental FT-IR spectrum, typically recorded in the 4000–400 cm⁻¹ range, reveals characteristic absorption bands corresponding to specific molecular vibrations. researchgate.netnih.gov Key vibrational modes include the N-H stretching of the amide group, C=O stretching of the carboxylic acid and acetyl groups, and vibrations of the thioether side chain. scielo.org.mxnih.gov For N-Acetyl-DL-methionine, an experimental asymmetric N-H stretching mode is observed at 3343 cm⁻¹. scielo.org.mx DFT calculations are also used to compute the vibrational frequencies, and these theoretical values, when scaled, show good agreement with the experimental IR spectrum, aiding in the precise assignment of vibrational modes. scielo.org.mxscielo.org.mx Discrepancies between calculated and experimental values can sometimes indicate the presence of intermolecular interactions, such as hydrogen bonding. scielo.org.mx FT-IR, in conjunction with other techniques, supports the analysis of solute-solvent interactions in aqueous solutions. researchgate.net

Interactive Table: Spectroscopic Data for N-Acetyl-methionine Below is a summary of key spectroscopic data obtained from experimental and computational studies.

| Spectroscopic Technique | Parameter | Observed/Calculated Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~4.25 ppm | α-methine proton (reactant) |

| ¹H NMR | Chemical Shift (δ) | ~3.85 ppm | α-methine proton (product) |

| FT-IR | Vibrational Frequency | 3343 cm⁻¹ (Experimental) | Asymmetric N-H stretching |

| FT-IR | Vibrational Frequency | 1740-1776 cm⁻¹ (Calculated) | C=O stretching |

Computational and Molecular Modeling

Computational chemistry and molecular modeling offer profound insights into the properties and behavior of this compound at an atomic level, complementing experimental findings.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For N-Acetyl-DL-methionine, DFT calculations, often using functionals like B3LYP and HSEH1PBE with the 6-311++G(d,p) basis set, have been successfully employed to predict its optimized molecular geometry, including bond lengths and angles. scielo.org.mxsmf.mx These theoretical structures show good agreement with experimental data obtained from X-ray diffraction. researchgate.net

Beyond structural prediction, DFT is used to analyze electronic properties. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. scielo.org.mxsmf.mx These calculations also provide insights into other electronic characteristics, including molecular electrostatic potential (MEP) surfaces, which map charge distributions and predict sites for electrophilic and nucleophilic attack. scielo.org.mxscielo.org.mx Furthermore, DFT is instrumental in calculating spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental spectra for validation. scielo.org.mxsmf.mx

Interactive Table: DFT Predicted Properties of N-Acetyl-DL-methionine This table presents a selection of properties predicted by DFT calculations.

| Property | Method/Functional | Significance |

| Optimized Molecular Geometry | B3LYP/6-311++G(d,p) | Predicts bond lengths, angles, and overall structure. |

| HOMO-LUMO Energy Gap | B3LYP, HSEH1PBE | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | B3LYP/6-311++G(d,p) | Visualizes charge distribution and reactive sites. |

| ¹H and ¹³C NMR Chemical Shifts | B3LYP, HSEH1PBE | Correlates with experimental NMR data for structural confirmation. |

| Vibrational Frequencies | B3LYP, HSEH1PBE | Correlates with experimental FT-IR data for functional group analysis. |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While specific MD studies focusing solely on this compound are not widely documented in the provided context, the principles of this technique are broadly applicable. MD simulations can be used to explore the conformational landscape of the molecule, identifying stable low-energy structures and the pathways for interconversion between them. nih.govsemanticscholar.org This is crucial for understanding how the molecule's shape influences its biological activity.

In the context of ligand-biomolecule interactions, MD simulations can model how this compound binds to and interacts with biological targets such as proteins or enzymes. nih.gov By simulating the dynamic behavior of the ligand-protein complex in a solvated environment, researchers can assess the stability of the binding pose, identify key interacting amino acid residues, and calculate binding free energies. nih.govucalgary.ca Parameters like the root-mean-square deviation (RMSD) are used to evaluate the stability of the complex over the simulation period. nih.gov This information is invaluable for understanding the molecular basis of its biological function and for the design of new therapeutic agents.

Network pharmacology is an emerging discipline that combines systems biology, bioinformatics, and pharmacology to investigate the complex interactions between drugs, targets, and biological pathways. dovepress.com This approach moves beyond the "one drug, one target" paradigm to provide a holistic view of a compound's mechanism of action.

For a compound like this compound, network pharmacology would begin by identifying its potential biological targets using computational prediction tools and databases. nih.gov Once potential targets are identified, a "compound-target" network is constructed. These targets are then mapped onto protein-protein interaction (PPI) networks to identify key proteins (hubs) and functional modules. nih.govdovepress.com

Subsequently, pathway enrichment analysis (e.g., using KEGG and GO databases) is performed on the identified targets to elucidate the biological pathways and processes that are significantly modulated by the compound. dovepress.comnih.gov This can reveal how this compound might exert its effects through multiple pathways simultaneously, such as metabolic, signaling (e.g., PI3K-Akt, MAPK), or inflammatory pathways. nih.govnih.gov By constructing and analyzing "compound-target-pathway" networks, researchers can systematically predict and understand the multifaceted pharmacological actions of this compound from a systems-level perspective. dovepress.comdovepress.com

Therapeutic and Biomedical Research Perspectives

Hepatoprotective Potential and Mechanistic Insights

The liver plays a central role in metabolizing xenobiotics, making it susceptible to drug-induced injury. Research into compounds like N-Acetyl-D-methionine has revealed potential protective effects against such damage, primarily through the modulation of endogenous antioxidant systems.

Protection against Xenobiotic-Induced Liver Injury (e.g., Paracetamol, Carbon Tetrachloride, Isoniazid)

Studies have investigated the efficacy of methionine and its derivatives in mitigating liver damage caused by various toxins.